molecular formula C18H20BrNO2 B250175 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-phenylethyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B250175
M. Wt: 362.3 g/mol
InChI Key: YFUCFGSWCIKRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-phenylethyl)acetamide, commonly known as Brorphine, is a synthetic opioid that has gained attention in the scientific community due to its potential as a research tool. Brorphine is structurally similar to other opioids such as fentanyl and morphine, but its unique properties make it a promising candidate for further research.

Mechanism of Action

Brorphine acts on the opioid receptors in the brain and spinal cord, producing analgesic and euphoric effects. It binds to the mu, delta, and kappa opioid receptors, with a higher affinity for the mu receptor. The activation of these receptors results in a decrease in the perception of pain and an increase in dopamine release, which produces the feelings of pleasure and reward associated with opioid use.
Biochemical and Physiological Effects:
Brorphine has been shown to produce similar effects to other opioids, including analgesia, sedation, and respiratory depression. It has also been found to have a longer duration of action compared to other opioids, which may make it a useful tool in research studies.

Advantages and Limitations for Lab Experiments

One advantage of using Brorphine in research studies is its high affinity for the mu opioid receptor, which makes it a useful tool for investigating the role of this receptor in opioid addiction and tolerance. However, one limitation of using Brorphine is its potency, which may make it difficult to control the dosage in animal studies.

Future Directions

There are several future directions for research involving Brorphine. One area of interest is the development of new opioid medications that have fewer side effects and less potential for abuse. Brorphine may also be useful in studying the mechanisms of opioid tolerance and addiction, as well as the potential for opioid-induced respiratory depression. Further research is needed to fully understand the potential of Brorphine as a research tool and its implications for the development of new opioid medications.

Synthesis Methods

The synthesis of Brorphine involves several steps, starting with the reaction of 4-bromo-2,6-dimethylphenol with ethyl chloroacetate to form the intermediate 2,6-dimethyl-4-(2-chloroacetyl)phenol. This intermediate is then reacted with 2-phenylethylamine to form the final product, Brorphine.

Scientific Research Applications

Brorphine has been used in scientific research to study the opioid receptor system. Specifically, it has been used to investigate the binding properties of the mu, delta, and kappa opioid receptors. Brorphine has also been used to study the effects of opioids on pain, addiction, and tolerance.

Properties

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H20BrNO2/c1-13-10-16(19)11-14(2)18(13)22-12-17(21)20-9-8-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21)

InChI Key

YFUCFGSWCIKRLX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NCCC2=CC=CC=C2)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NCCC2=CC=CC=C2)C)Br

Origin of Product

United States

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